
2,2,2-Trifluoroethyl methyl ether
Descripción general
Descripción
2,2,2-Trifluoroethyl methyl ether is an organic compound with the molecular formula C₃H₅F₃O. It is a colorless liquid with a mild ethereal odor. This compound is known for its high volatility and is used in various chemical applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl methyl ether typically involves the reaction of 2,2,2-trifluoroethyl p-toluenesulfonate with sodium methoxide in methanol. The reaction is carried out at room temperature (approximately 20°C) for about 4 hours. The progress of the reaction is monitored using gas chromatography. Upon completion, the reaction mixture is rectified to obtain the desired product with a purity of 99.8% and a yield of 88.6% .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale equipment to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoroethyl methyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Substitution: It can participate in nucleophilic substitution reactions where the ether group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of substituted ethers .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl methyl ether has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology: This compound is utilized in the study of enzyme mechanisms and protein folding.
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoroethyl methyl ether exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can alter the activity of these targets by modifying their structure or function. This interaction is often mediated through the formation of hydrogen bonds or van der Waals forces, leading to changes in the biochemical pathways involved .
Comparación Con Compuestos Similares
- Difluoromethyl 2,2,2-trifluoroethyl ether
- 2,2,2-Trifluoroethyl difluoromethyl ether
- 1,1,1-Trifluoro-2-methoxyethane
Comparison: 2,2,2-Trifluoroethyl methyl ether is unique due to its specific trifluoroethyl group, which imparts distinct chemical properties such as high volatility and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .
Propiedades
IUPAC Name |
1,1,1-trifluoro-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c1-7-2-3(4,5)6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLVGBXMHDWRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074569 | |
| Record name | 2,2,2-Trifluoroethyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-43-5 | |
| Record name | 2,2,2-Trifluoroethyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoroethyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2,2-Trifluoroethyl methyl ether?
A1: The molecular formula of this compound is C3H5F3O, and its molecular weight is 112.07 g/mol.
Q2: What spectroscopic techniques were employed to study this compound in the mentioned research?
A2: The researchers utilized low-resolution microwave spectroscopy, infrared spectroscopy, and Raman spectroscopy to analyze the conformational stability and vibrational characteristics of this compound [].
Q3: Why are these spectroscopic techniques important for understanding the properties of this compound?
A3: These spectroscopic methods provide valuable insights into the molecule's structure and behavior. Microwave spectroscopy helps determine rotational constants, which are related to the molecule's shape and bond lengths. Infrared and Raman spectroscopy provide information about the molecule's vibrational modes, which are influenced by the strength of its chemical bonds and its overall structure. By combining these techniques, researchers can obtain a comprehensive understanding of the molecule's conformational stability and vibrational characteristics [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


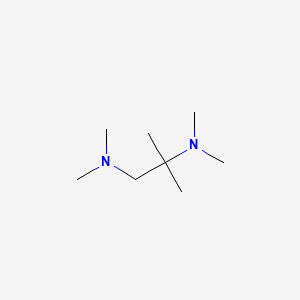
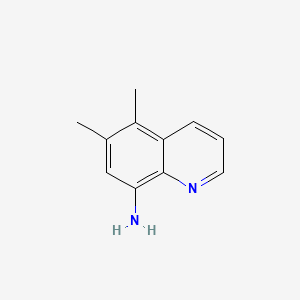
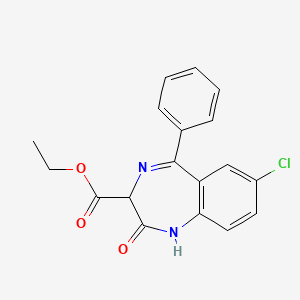
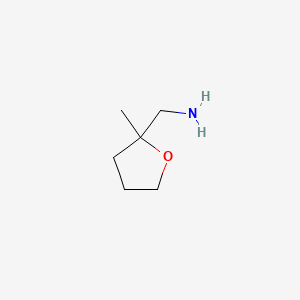
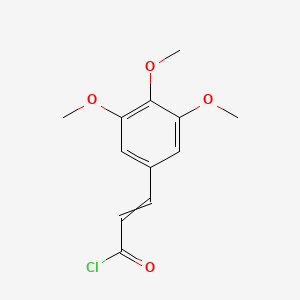
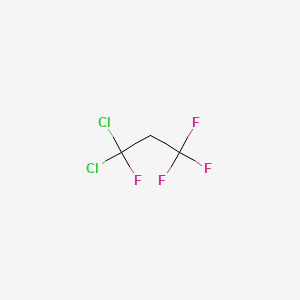
![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)
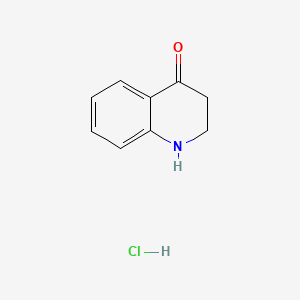
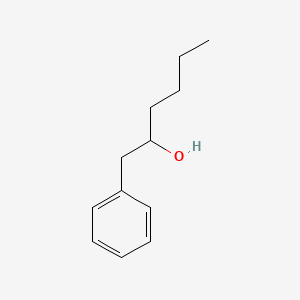

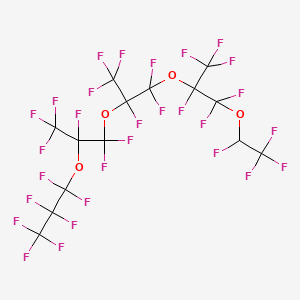
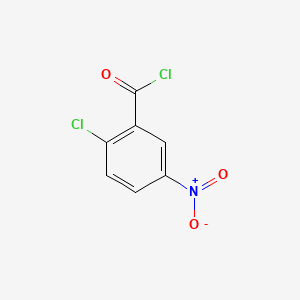

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol](/img/structure/B1295145.png)
